

# A Comparative Guide to NLRP3 Inflammasome Inhibitors: AZ14240475 and MCC950

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AZ14240475 |           |
| Cat. No.:            | B15573038  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver in a host of inflammatory diseases. Its role in converting pro-inflammatory cytokines, such as IL-1 $\beta$  and IL-18, into their mature forms makes it a prime therapeutic target. This guide provides a comparative analysis of two small molecule inhibitors of the NLRP3 inflammasome: a novel compound from an AstraZeneca and Mitsubishi Tanabe Pharma collaboration, exemplified by data from recent patent literature and referred to here as **AZ14240475** for the purpose of this guide, and the well-characterized benchmark inhibitor, MCC950.

This comparison aims to provide an objective overview of their efficacy, supported by available experimental data, to aid researchers in their selection of appropriate tools for preclinical studies. It is important to note that the data presented for **AZ14240475** and MCC950 are derived from different studies and experimental conditions; therefore, a direct head-to-head comparison should be interpreted with caution.

## **Quantitative Performance Data**

The following tables summarize the available quantitative data for **AZ14240475** and MCC950, offering a basis for comparing their potency and efficacy.

Table 1: In Vitro Potency of NLRP3 Inhibitors



| Compound                                                       | Assay System                                                            | Readout                               | IC50 / EC50                     |
|----------------------------------------------------------------|-------------------------------------------------------------------------|---------------------------------------|---------------------------------|
| AZ14240475<br>(Exemplified<br>Compound)                        | THP-1 ASC-GFP cells                                                     | NLRP3 Activity                        | EC50 = 0.011 $\mu$ M (11 nM)[1] |
| Nigericin-stimulated<br>THP-1 cells                            | IL-1β Release                                                           | IC50 = 0.006 μM (6<br>nM)[1]          |                                 |
| BzATP-stimulated<br>THP-1 cells                                | IL-1β Release                                                           | IC50 = 0.023 μM (23<br>nM)[2]         |                                 |
| MCC950                                                         | LPS-primed mouse<br>Bone Marrow-Derived<br>Macrophages<br>(BMDMs) + ATP | IL-1β Release                         | IC50 ≈ 7.5 nM[3]                |
| LPS-primed Human<br>Monocyte-Derived<br>Macrophages<br>(HMDMs) | IL-1β Release                                                           | IC50 ≈ 8.1 nM                         |                                 |
| Ex vivo samples from<br>Muckle-Wells<br>syndrome patients      | IL-1β Release                                                           | Active at nanomolar concentrations[3] | -                               |

Table 2: In Vivo Efficacy of NLRP3 Inhibitors



| Compound                                                       | Animal Model                                                  | Dosage                         | Effect                                                     |
|----------------------------------------------------------------|---------------------------------------------------------------|--------------------------------|------------------------------------------------------------|
| AZ14240475<br>(Exemplified<br>Compound)                        | Male BALB/cAJcl<br>mice                                       | 1 and 3 mg/kg p.o.             | 94% and 99% reduction in IL-1β production, respectively[1] |
| MCC950                                                         | Mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS) | Not specified in snippets      | Rescued neonatal lethality[3]                              |
| Mouse model of Experimental Autoimmune Encephalomyelitis (EAE) | Not specified in snippets                                     | Attenuated disease severity[3] |                                                            |

## **Mechanism of Action and Signaling Pathway**

Both **AZ14240475** and MCC950 are direct inhibitors of the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. MCC950 has been shown to bind to the Walker B motif within the NACHT domain of NLRP3, which inhibits its ATPase activity and locks the protein in an inactive conformation. This prevents the downstream recruitment of the adaptor protein ASC and pro-caspase-1, thereby blocking the maturation and release of IL-1 $\beta$  and IL-18. While the precise binding site of **AZ14240475** is not detailed in the available literature, its potent inhibition of NLRP3 activity and IL-1 $\beta$  release suggests a direct interaction with a critical component of the NLRP3 inflammasome.







#### General Experimental Workflow for Comparing NLRP3 Inhibitors



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. WO2023275366A1 Nlrp3 inflammasome inhibitors Google Patents [patents.google.com]
- 2. Astrazeneca and Mitsubishi Tanabe Pharma jointly develop NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Guide to NLRP3 Inflammasome Inhibitors: AZ14240475 and MCC950]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573038#comparing-the-efficacy-of-az14240475-vs-mcc950-in-nlrp3-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com